molecular formula C9H10F3NO3 B12442714 2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate

2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate

Katalognummer: B12442714
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: DOCKVIMYDNSYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoroacetyl 2-azaspiro[33]heptane-6-carboxylate is a synthetic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of 2-azaspiro[3.3]heptane with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
  • tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in drug discovery and material science.

Eigenschaften

Molekularformel

C9H10F3NO3

Molekulargewicht

237.18 g/mol

IUPAC-Name

(2,2,2-trifluoroacetyl) 2-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C9H10F3NO3/c10-9(11,12)7(15)16-6(14)5-1-8(2-5)3-13-4-8/h5,13H,1-4H2

InChI-Schlüssel

DOCKVIMYDNSYJI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CNC2)C(=O)OC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.